N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a methanesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The compound N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has been synthesized as a hybrid antimicrobial, combining the effects of two or more agents Similar compounds have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .
Mode of Action
It is suggested that the compound, when used in conjunction with a cell-penetrating peptide, displays a distinctive mode of action .
Biochemical Pathways
Similar compounds have been reported to inhibit cyclooxygenases (cox-1, cox-2) enzymes , which play a crucial role in the inflammatory response.
Result of Action
Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and the methanesulfonamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with potential biological activities.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A thiadiazole derivative with similar structural features.
Uniqueness
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is unique due to the presence of both thiazole and pyrimidine rings, as well as the methanesulfonamide group. This combination of structural features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S2/c1-29(26,27)23-12-5-2-4-11(8-12)20-14(24)9-13-10-28-17(21-13)22-16(25)15-18-6-3-7-19-15/h2-8,10,23H,9H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBXLUYFQVVABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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